Decanamide, N,N-dipropyl- Decanamide, N,N-dipropyl- N,N-Dipropyldecanamide is a biochemical.
Brand Name: Vulcanchem
CAS No.: 24928-26-5
VCID: VC0537427
InChI: InChI=1S/C16H33NO/c1-4-7-8-9-10-11-12-13-16(18)17(14-5-2)15-6-3/h4-15H2,1-3H3
SMILES: CCCCCCCCCC(=O)N(CCC)CCC
Molecular Formula: C16H33NO
Molecular Weight: 255.44 g/mol

Decanamide, N,N-dipropyl-

CAS No.: 24928-26-5

Cat. No.: VC0537427

Molecular Formula: C16H33NO

Molecular Weight: 255.44 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Decanamide, N,N-dipropyl- - 24928-26-5

Specification

CAS No. 24928-26-5
Molecular Formula C16H33NO
Molecular Weight 255.44 g/mol
IUPAC Name N,N-dipropyldecanamide
Standard InChI InChI=1S/C16H33NO/c1-4-7-8-9-10-11-12-13-16(18)17(14-5-2)15-6-3/h4-15H2,1-3H3
Standard InChI Key XRGQSRGEPOBQIF-UHFFFAOYSA-N
SMILES CCCCCCCCCC(=O)N(CCC)CCC
Canonical SMILES CCCCCCCCCC(=O)N(CCC)CCC
Appearance Solid powder

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a 10-carbon aliphatic chain (decanoyl group) bonded to an amide functional group, where the nitrogen atom is further substituted with two propyl groups. The IUPAC name is N,N-dipropyldecanamide, and its SMILES notation is CCCCCCCCCC(=O)N(CCC)CCC .

Key Structural Attributes:

  • Hydrophobic tail: Ensures solubility in non-polar solvents.

  • Amide group: Contributes to hydrogen bonding and thermal stability.

Physicochemical Properties

Experimental and calculated properties are summarized below:

PropertyValueSource
Molecular Weight255.44 g/mol
Density0.86 g/cm³
Boiling Point309.4°C at 760 mmHg
Flash Point114.3°C
Vapor Pressure0.00064 mmHg at 25°C
LogP (Partition Coefficient)4.775
SolubilitySoluble in DMSO, ethanol, DMF

The compound’s low vapor pressure and high logP indicate limited environmental mobility and a propensity for bioaccumulation .

Synthesis and Manufacturing

Catalytic Synthesis

A patented method (CN103381359A) describes the use of a catalyst derived from sodium silicate and sodium metaaluminate for synthesizing N,N-dialkylamides . Key steps include:

  • Mixing sodium silicate and sodium metaaluminate in water.

  • Adding sulfuric acid to precipitate the catalyst.

  • Reacting decanoic acid with dipropylamine under controlled conditions (180–200°C) .

This method reduces residual acid content to <2 mg KOH/g, enhancing product purity .

Alternative Routes

  • Acylation of dipropylamine with decanoyl chloride.

  • Transamidation of methyl decanoate with dipropylamine.

Industrial and Research Applications

Solvent and Surfactant

Decanamide, N,N-dipropyl- acts as a polar aprotic solvent in agrochemical formulations, facilitating the dissolution of hydrophobic pesticides . Its surfactant-like behavior upon aqueous dilution improves active ingredient dispersion .

Metal Extraction

Studies highlight its efficacy in supercritical fluid extraction (SFE) of uranium and thorium, outperforming traditional extractants like tributyl phosphate . The amide’s CO₂-philic nature enables efficient metal recovery under supercritical conditions .

Recent Research Developments

  • Catalyst Optimization: Novel zeolite-based catalysts improve reaction yields by 15–20% compared to traditional methods .

  • Green Chemistry: Subcritical water extraction techniques reduce solvent waste in amide synthesis .

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